molecular formula C17H21ClFN3O3 B2604339 N'-(3-chloro-4-fluorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide CAS No. 2380185-97-5

N'-(3-chloro-4-fluorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide

Cat. No.: B2604339
CAS No.: 2380185-97-5
M. Wt: 369.82
InChI Key: AKOLWJSXAVMHRE-UHFFFAOYSA-N
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Description

N’-(3-chloro-4-fluorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide is a synthetic organic compound characterized by the presence of a chloro-fluorophenyl group, a morpholinyl group, and a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-fluorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the chloro-fluorophenyl intermediate: This step involves the halogenation of a phenyl ring to introduce the chloro and fluoro substituents.

    Morpholinylation: The morpholinyl group is introduced via nucleophilic substitution.

    Amidation: The final step involves the formation of the ethanediamide linkage through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-throughput screening for reaction conditions and the development of scalable processes.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-fluorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N’-(3-chloro-4-fluorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The chloro-fluorophenyl group may facilitate binding to hydrophobic pockets, while the morpholinyl and cyclobutyl groups contribute to the overall stability and specificity of the interaction. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-chloro-4-fluorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClFN3O3/c18-13-10-12(2-3-14(13)19)21-16(24)15(23)20-11-17(4-1-5-17)22-6-8-25-9-7-22/h2-3,10H,1,4-9,11H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOLWJSXAVMHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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